molecular formula C8H7FN2O2S B2760864 Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride CAS No. 2172511-68-9

Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride

Cat. No.: B2760864
CAS No.: 2172511-68-9
M. Wt: 214.21
InChI Key: VCBHDXXFTBGLCD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups.

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride involves its interaction with molecular targets such as enzymes or proteins. The methanesulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the methanesulfonyl fluoride group.

    Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.

Uniqueness

This functional group allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biological research .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c9-14(12,13)6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBHDXXFTBGLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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